
2-(Cyclopentylamino)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane and its derivatives are fundamental in organic chemistry, serving as key intermediates in the synthesis of complex molecules. These compounds, characterized by their four-membered ring structure, exhibit unique chemical and physical properties due to ring strain and conformational rigidity.
Synthesis Analysis
The synthesis of cyclobutane derivatives, including those related to "2-(Cyclopentylamino)cyclobutan-1-ol," often involves [2+2] cycloaddition reactions. These reactions can be catalyzed enantioselectively to access a wide array of enantiomerically enriched chemical diversity. For instance, cyclobutane and cyclobutene synthesis has been achieved through catalytic enantioselective [2+2] cycloadditions, providing an efficient route to these structurally complex molecules (Xu, Conner, & Brown, 2015).
Molecular Structure Analysis
The cyclobutane ring acts as a structure-promoting unit, conferring high rigidity to molecules. This structural rigidity is often evidenced by strong intramolecular hydrogen bonds, leading to cis-fused octane units. NMR studies and DFT calculations have supported these findings, highlighting the impact of the cyclobutane core on the overall molecular structure (Izquierdo et al., 2005).
Chemical Reactions and Properties
Cyclobutane derivatives undergo various chemical reactions, exploiting their unique ring strain. For example, cyclobuta[a]naphthalen-4-ols have been synthesized through a base-promoted [2+2] cycloaddition/1,6-nucleophilic addition cascade, demonstrating the versatility of cyclobutane intermediates in synthesizing complex structures (Wang et al., 2018).
Applications De Recherche Scientifique
Cyclobutanes in Drug Candidates
Cyclobutanes are increasingly recognized in medicinal chemistry for their unique structural features, such as a puckered configuration, longer carbon-carbon bond lengths, and increased π-character, which contribute to their chemical inertness despite being a highly strained carbocycle. These attributes are leveraged in drug design to improve metabolic stability, prevent isomerization, and enhance pharmacophore presentation by inducing conformational restriction and reducing planarity. Cyclobutanes can act as aryl isosteres, aiding in the optimization of drug candidates by filling hydrophobic pockets and improving drug-like properties (van der Kolk et al., 2022).
Bioactive Cyclobutane-containing Alkaloids
Cyclobutane-containing alkaloids, isolated from both terrestrial and marine organisms, exhibit a wide range of biological activities, including antimicrobial, antibacterial, and anticancer effects. These compounds showcase the cyclobutane ring's contribution to bioactive molecular scaffolding, underscoring its potential in the development of novel therapeutic agents (Dembitsky, 2007).
Organic Synthesis and Photocatalysis
The unique structural aspects of cyclobutanes facilitate innovative approaches in organic synthesis and photocatalysis. For instance, [2+2] photodimerization reactions in the solid state, utilizing small molecules as templates, demonstrate the ability to control chemical reactivity through molecular recognition and self-assembly, leading to the stereospecific formation of cyclobutane-based products (MacGillivray, 2008). Additionally, cyclobutane and cyclobutene synthesis via catalytic enantioselective [2+2] cycloadditions has expanded the accessible chemical diversity, offering pathways to enantiomerically enriched cyclobutanes and cyclobutenes, critical in drug discovery and synthetic chemistry (Xu et al., 2015).
Propriétés
IUPAC Name |
2-(cyclopentylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-6-5-8(9)10-7-3-1-2-4-7/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRRMINXTQCXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

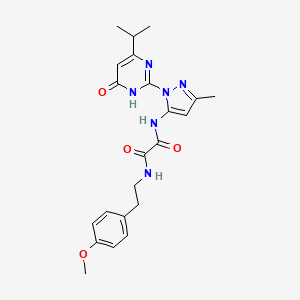
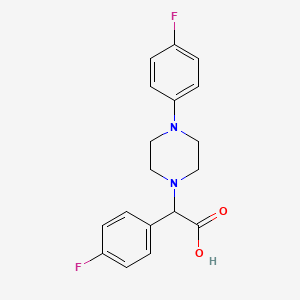
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2487898.png)
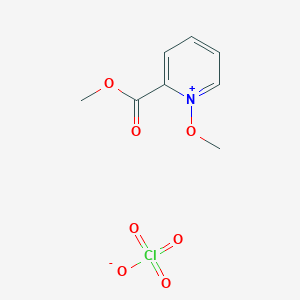

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)
![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2487908.png)
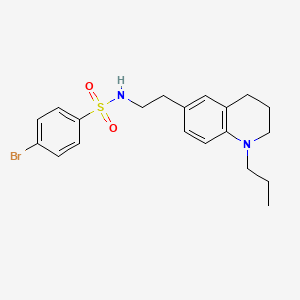
![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)
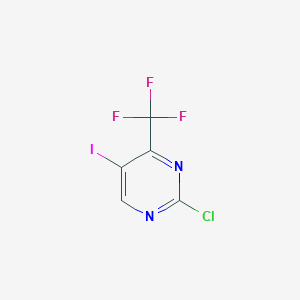
![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
